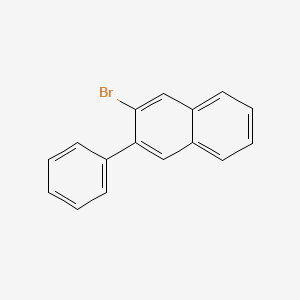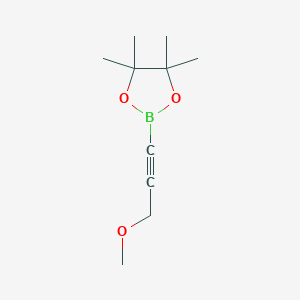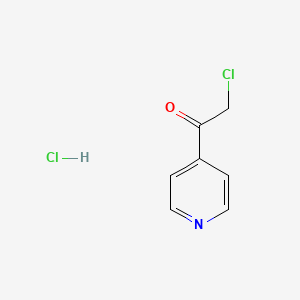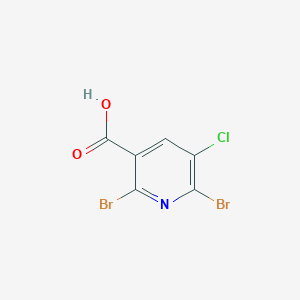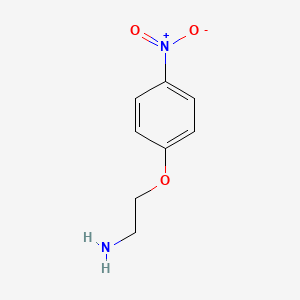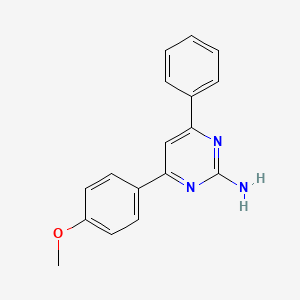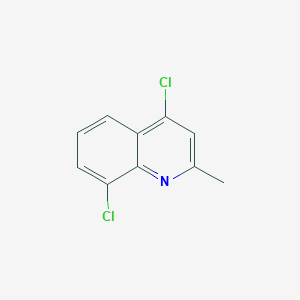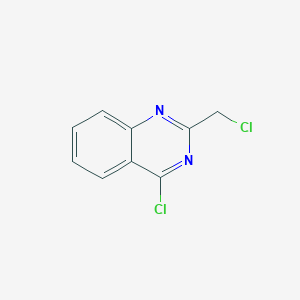
4-Chloro-2-(chloromethyl)quinazoline
Übersicht
Beschreibung
4-Chloro-2-(chloromethyl)quinazoline, also known as C2CQ, is an organic compound with a molecular weight of 211.5 g/mol and a molecular formula of C7H5Cl2N3. It is a member of the quinazoline family, and is often used in scientific research due to its unique properties. C2CQ is a white, crystalline solid that is soluble in water, ethanol, and acetone. It is also a strong base, with a pKa of 10.2.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-Chloro-2-(chloromethyl)quinazoline: derivatives have been extensively studied for their anticancer properties. They are considered valuable intermediates in the synthesis of compounds with potential anticancer activities . The structure-activity relationship (SAR) of these compounds is crucial in understanding their mechanism of action against various cancer cell lines. Some derivatives have shown promise in targeting specific pathways involved in cancer cell proliferation and survival .
Antibacterial Agents
The antibacterial properties of quinazoline derivatives make them a significant focus of medicinal chemistry. Research has shown that 4-Chloro-2-(chloromethyl)quinazoline can be used to develop novel antibiotics, especially in the face of rising antibiotic resistance . These compounds have been found to be effective against a range of bacterial strains, providing a pathway for the development of new antibacterial drugs.
Anti-Inflammatory Applications
Quinazoline derivatives, including 4-Chloro-2-(chloromethyl)quinazoline , have demonstrated anti-inflammatory effects. This makes them potential candidates for the treatment of chronic inflammatory diseases. Their ability to modulate inflammatory pathways offers a promising avenue for therapeutic intervention .
Anticonvulsant Properties
The anticonvulsant activity of quinazoline derivatives is another area of interest. These compounds have been shown to possess significant effects in the management of seizure disorders. The development of 4-Chloro-2-(chloromethyl)quinazoline derivatives could lead to new treatments for epilepsy and other convulsive conditions .
Antimalarial Activity
Malaria is a major global health challenge, and quinazoline derivatives have been explored for their antimalarial potential4-Chloro-2-(chloromethyl)quinazoline has been part of studies aiming to discover new antimalarial drugs that can overcome resistance to current therapies .
Antiviral and Antitubercular Activities
Quinazoline derivatives have shown potential in the treatment of viral and tubercular infections. The broad spectrum of pharmacological activities of 4-Chloro-2-(chloromethyl)quinazoline includes antiviral and antitubercular effects, which are critical in the fight against these persistent diseases .
Wirkmechanismus
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities . They have been used in the development of new drugs for the management of infectious diseases .
Mode of Action
Quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa, a process regulated by the quorum sensing system .
Biochemical Pathways
Some quinazolinone derivatives have been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Result of Action
Some quinazolinone derivatives have been found to impede pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Eigenschaften
IUPAC Name |
4-chloro-2-(chloromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBABTLGYWFWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523075 | |
| Record name | 4-Chloro-2-(chloromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)quinazoline | |
CAS RN |
34637-41-7 | |
| Record name | 4-Chloro-2-(chloromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34637-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(chloromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

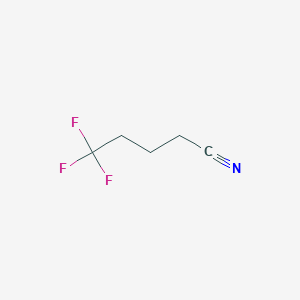
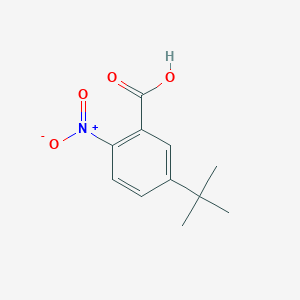
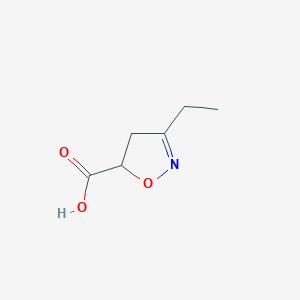
![5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B1600962.png)
